molecular formula C16H31BrO2 B13740400 Tetradecyl bromoacetate CAS No. 18992-01-3

Tetradecyl bromoacetate

Cat. No.: B13740400
CAS No.: 18992-01-3
M. Wt: 335.32 g/mol
InChI Key: JBGQZMPANSYTHT-UHFFFAOYSA-N
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Description

Tetradecyl bromoacetate, also known as bromoacetic acid tetradecyl ester, is an organic compound with the molecular formula C16H31BrO2. It is a member of the bromoacetate family, characterized by the presence of a bromoacetate group attached to a tetradecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with tetradecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and a solvent like xylene. The mixture is refluxed until the theoretical amount of water is removed .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form tetradecyl alcohol and bromoacetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are used under aqueous conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted tetradecyl acetates.

    Hydrolysis: Tetradecyl alcohol and bromoacetic acid.

    Reduction: Tetradecyl alcohol.

Mechanism of Action

The mechanism of action of tetradecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Tetradecyl bromoacetate is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .

Properties

CAS No.

18992-01-3

Molecular Formula

C16H31BrO2

Molecular Weight

335.32 g/mol

IUPAC Name

tetradecyl 2-bromoacetate

InChI

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3

InChI Key

JBGQZMPANSYTHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CBr

Origin of Product

United States

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